

# Application Notes: **iP300w** as a Chemical Probe for p300/CBP Function

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## Compound of Interest

Compound Name: *iP300w*  
Cat. No.: B3028336

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## Introduction

The homologous proteins p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP) are crucial transcriptional co-activators that play a central role in regulating gene expression.[1][2][3] Functioning as histone acetyltransferases (HATs), they catalyze the acetylation of histone tails, notably at lysine 18 and 27 of histone H3 (H3K18ac and H3K27ac), which are marks associated with active enhancers and promoters.[3][4] By modulating chromatin structure, p300/CBP influence a wide array of cellular processes, including cell growth, differentiation, and DNA repair. Their dysregulation is implicated in the pathology of numerous diseases, including cancer.

**iP300w** is a potent and selective small molecule inhibitor of the catalytic HAT activity of p300 and CBP. It serves as a valuable chemical probe for dissecting the specific functions of these master coactivators in both normal physiology and disease states.

## Mechanism of Action

**iP300w** is a spirocyclic compound that selectively inhibits the histone acetyltransferase (HAT) domain of p300/CBP. This inhibition prevents the transfer of acetyl groups to histone substrates, leading to a global reduction in histone H3 acetylation, particularly at H3K18 and H3K27. Consequently, the expression of genes regulated by p300/CBP-dependent enhancers and promoters is suppressed.

## Applications in Research and Drug Development

**iP300w** is a versatile tool for investigating the biological roles of p300/CBP. Key applications include:

- **Elucidating p300/CBP-Dependent Gene Regulation:** By acutely inhibiting their HAT activity, researchers can identify genes and pathways directly regulated by p300/CBP using transcriptomic approaches like RNA sequencing.
- **Studying Disease Mechanisms:** **iP300w** has been instrumental in studying diseases driven by aberrant p300/CBP activity.
  - **Facioscapulohumeral Muscular Dystrophy (FSHD):** **iP300w** reverses the global histone H3 hyperacetylation and overexpression of target genes mediated by the DUX4 transcription factor, and inhibits DUX4-mediated cytotoxicity.
  - **CIC-DUX4 Sarcoma (CDS):** This aggressive sarcoma is dependent on p300/CBP for oncogenesis. **iP300w** effectively suppresses CIC-DUX4 transcriptional activity, reverses induced acetylation, and prevents the growth of established xenograft tumors in vivo.
  - **Ewing Sarcoma:** Pharmacological inhibition of p300/CBP with **iP300w** induces senescence and triggers cell cycle arrest in Ewing sarcoma cells.
- **In Vivo Studies:** The efficacy of **iP300w** has been demonstrated in mouse models of FSHD and CDS, highlighting its potential for preclinical studies. For instance, in an FSHD mouse model, **iP300w** inhibited DUX4 target gene expression at a dose of 0.3 mg/kg per day. In a mouse CDS xenograft model, **iP300w** suppressed tumor growth.

## Quantitative Data for iP300w

Parameter	Value	Assay/Context	Reference
p300 IC50	19 nM	Biochemical Assay	
p300-mediated H3K9 acetylation IC50	33 nM	HTRF Assay	
H3K27Ac EC50	5 nM	Cellular Assay	
Effective Concentration (in vitro)	0.1 $\mu$ M - 1 $\mu$ M	DUX4-induced cytotoxicity, CIC-DUX4 sarcoma cell viability	
Effective Dose (in vivo)	0.3 mg/kg/day	FSDH mouse model (iDUX4pA)	
Effective Dose (in vivo)	1.4 mg/kg (twice daily)	CIC-DUX4 sarcoma xenograft model	

## Experimental Protocols

### Cell Viability Assay (ATP-Based)

This protocol is used to determine the effect of **iP300w** on cell viability and to calculate the dose-response curve.

Materials:

- Cells of interest (e.g., LHCN-iDUX4, NCC-CDS-X1)
- Complete cell culture medium
- **iP300w** (stock solution in DMSO)
- 96-well white, clear-bottom plates
- ATP-based cell viability reagent (e.g., CellTiter-Glo®)
- Plate-reading luminometer

#### Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **iP300w** in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Remove the old medium from the cells and add 100  $\mu$ L of the medium containing the different concentrations of **iP300w** or vehicle control (DMSO).
- Incubate the plate for the desired time period (e.g., 48 hours).
- Equilibrate the plate and the ATP-based reagent to room temperature for 30 minutes.
- Add the ATP-based reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

## Western Blotting for Histone Acetylation

This protocol allows for the detection of changes in global histone acetylation levels upon **iP300w** treatment.

#### Materials:

- Cells treated with **iP300w** or vehicle control
- Ice-cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit

- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-H3K27ac, anti-H3K18ac, anti-total Histone H3)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Treat cells with the desired concentration of **iP300w** for the appropriate time (e.g., 4, 12 hours).
- Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
- Determine protein concentration using a BCA assay.
- Normalize protein concentrations for all samples and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against H3K27ac, H3K18ac, and total H3 (as a loading control) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize the acetyl-histone signal to the total histone H3 signal.

## RNA Sequencing (RNA-seq) Protocol Outline

This protocol provides a general workflow to analyze genome-wide transcriptional changes following p300/CBP inhibition with **iP300w**.

### Materials:

- Cells treated with **iP300w** or vehicle control for a short duration (e.g., 2-6 hours to capture primary effects).
- RNA extraction kit (e.g., RNeasy Kit, Zymo)
- DNase I
- RNA quality assessment tool (e.g., Bioanalyzer)
- cDNA synthesis kit (e.g., Verso cDNA Synthesis Kit)
- NGS library preparation kit (e.g., TruSeq RNA Library Prep Kit)
- Next-generation sequencer (e.g., Illumina NovaSeq)

### Procedure:

- Cell Treatment and RNA Isolation: Treat cells with **iP300w** or vehicle. Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA.
- RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA Integrity Number (RIN) is crucial for reliable results.

- Library Preparation:
  - Enrich for mRNA using oligo(dT)-magnetic beads.
  - Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
  - Synthesize the second cDNA strand.
  - Perform end-repair, A-tailing, and ligate sequencing adapters.
  - Amplify the library via PCR to add indexes and generate sufficient material for sequencing.
- Library Quantification and Sequencing: Quantify the final libraries and pool them for sequencing on a high-throughput platform.
- Data Analysis:
  - Perform quality control on the raw sequencing reads.
  - Align the reads to a reference genome.
  - Quantify gene expression levels.
  - Perform differential gene expression analysis to identify genes up- or down-regulated by **iP300w** treatment.
  - Conduct pathway and gene ontology analysis to understand the biological implications of the observed transcriptional changes.

## Chromatin Immunoprecipitation (ChIP-seq) Protocol Outline

This protocol is for mapping genome-wide changes in histone acetylation marks (e.g., H3K27ac) after **iP300w** treatment.

Materials:

- Cells treated with **iP300w** or vehicle control
- Formaldehyde (for cross-linking)
- Glycine
- Lysis buffers
- Sonicator or Micrococcal Nuclease (MNase) for chromatin shearing
- CHIP-validated antibody (e.g., anti-H3K27ac)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K and RNase A
- DNA purification kit
- NGS library preparation kit

Procedure:

- Cell Treatment and Cross-linking: Treat cells with **iP300w**. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei and shear the chromatin into fragments of 200-600 bp using sonication.
- Immunoprecipitation (IP):
  - Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
  - Save a small aliquot as the "input" control.

- Incubate the remaining chromatin overnight with the anti-H3K27ac antibody.
- Capture the antibody-chromatin complexes using protein A/G beads.
- Washes and Elution: Wash the beads sequentially with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
- Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.
- Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input DNA samples. Perform high-throughput sequencing.
- Data Analysis:
  - Align sequenced reads to the reference genome.
  - Perform peak calling to identify regions of H3K27ac enrichment.
  - Compare the enrichment profiles between **iP300w**-treated and control samples to identify differential regions.
  - Annotate peaks to nearby genes and perform functional analysis.

## Cellular Thermal Shift Assay (CETSA) Protocol Outline

CETSA is used to verify the direct binding of **iP300w** to its target proteins (p300/CBP) inside intact cells by measuring changes in their thermal stability.

Materials:

- Intact cells
- **iP300w** and vehicle control (DMSO)
- PBS

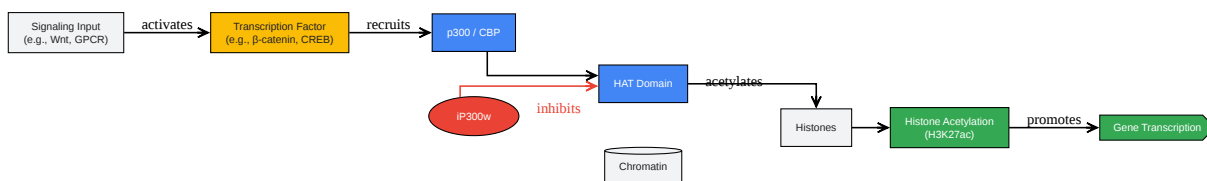
- Thermal cycler or heating blocks
- Lysis buffer with protease inhibitors
- Equipment for protein detection (e.g., Western blot setup)

#### Procedure:

- **Compound Treatment:** Treat cells with **iP300w** or vehicle control for a sufficient time to allow for cell penetration and target binding.
- **Heating:** Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
- **Separation of Soluble and Aggregated Proteins:** Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
- **Analysis:** Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble p300 or CBP remaining at each temperature using Western blotting or another sensitive protein detection method.
- **Data Interpretation:** A ligand-bound protein is typically more stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein. Plotting the amount of soluble protein against temperature will generate a "melting curve." A shift in this curve to higher temperatures in the **iP300w**-treated samples indicates direct target engagement.

## Visualizations

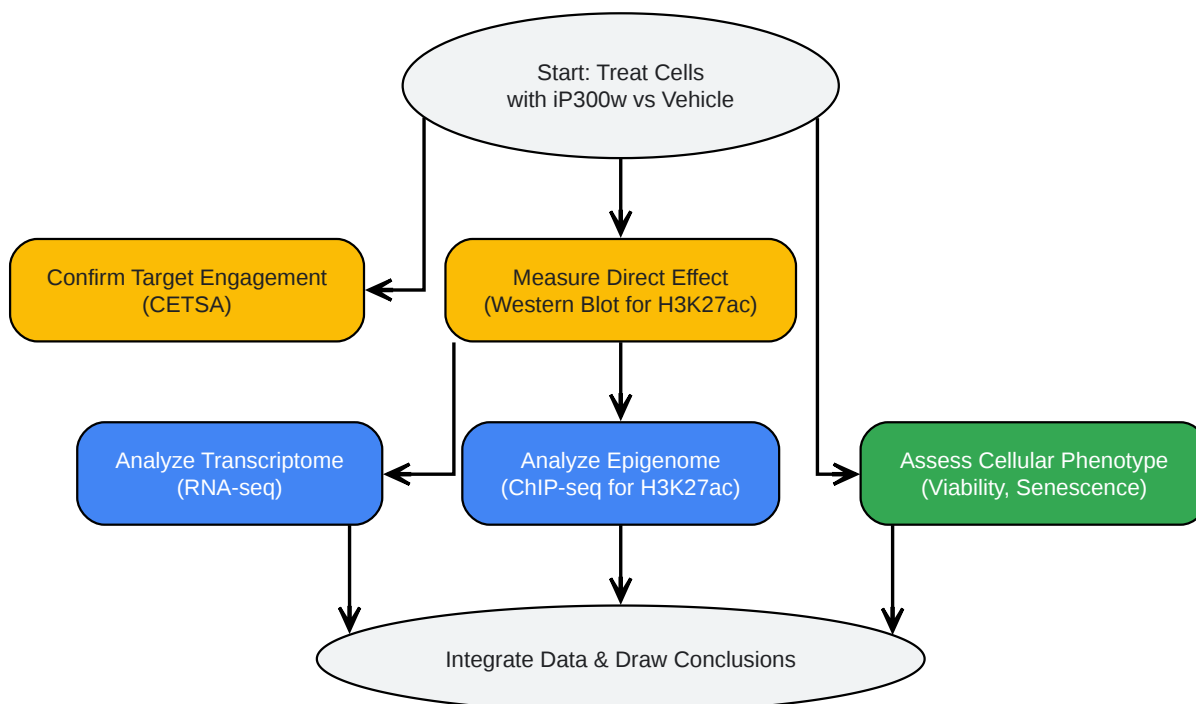
### p300/CBP Signaling Pathway



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Caption: Simplified pathway of p300/CBP-mediated transcriptional activation and its inhibition by iP300w.

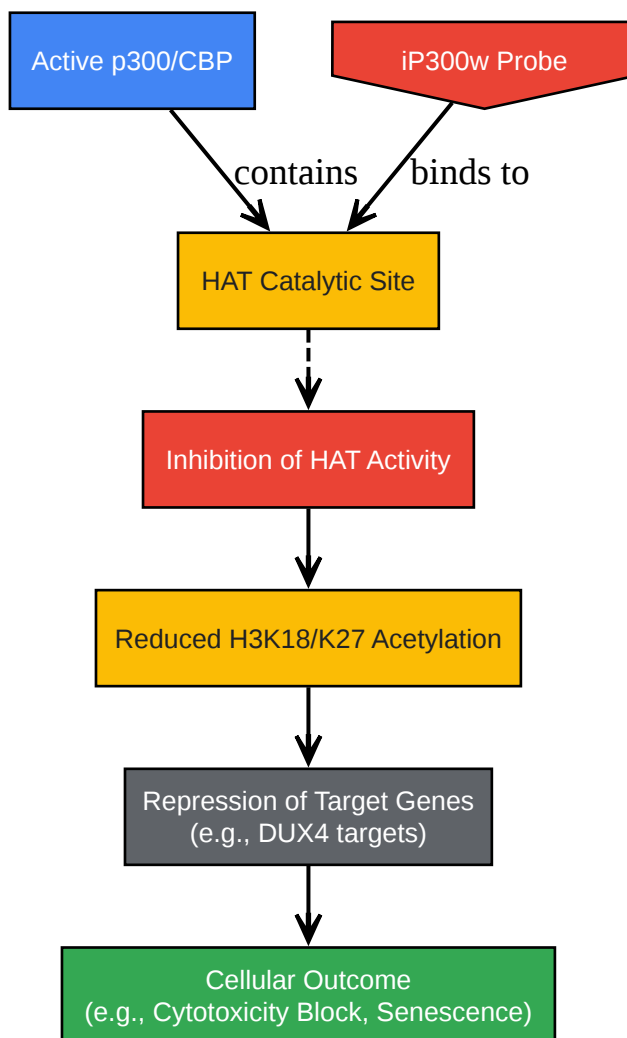
## Experimental Workflow for iP300w Probe Analysis



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Caption: A typical experimental workflow to characterize the effects of the chemical probe **iP300w**.

## iP300w Mechanism of Action



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Caption: Logical flow diagram illustrating the mechanism of action for the chemical probe **iP300w**.

## References

- 1. [p300-CBP coactivator family - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org/wiki/p300-CBP_coactivator_family)

- [2. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. benchchem.com \[benchchem.com\]](#)
- [4. Pharmacological targeting of P300/CBP reveals EWS::FLI1-mediated senescence evasion in Ewing sarcoma - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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